1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one
Description
The compound 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one features a fused [1,2]dithiolo[3,4-c]quinoline core with key substituents:
- 8-Methoxy group: Enhances electron-donating properties and influences solubility.
- 1-Thioxo group: Introduces sulfur-based reactivity and hydrogen-bonding capacity.
- 5-(2-Methylpropan-1-one): An isobutyryl group that modulates lipophilicity and steric effects.
This compound belongs to a class of sulfur-containing heterocycles, often studied for their bioactivity and structural complexity .
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S3/c1-9(2)15(19)18-12-7-6-10(20-5)8-11(12)13-14(17(18,3)4)22-23-16(13)21/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRXBQRCJCKCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the dithiolo rings, and functionalization with the methoxy and methylpropanone groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methylpropanone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in organic synthesis. It can be utilized in various chemical reactions such as:
- Oxidation : Formation of sulfoxides or sulfones using oxidizing agents like potassium permanganate.
- Reduction : Conversion to thiols or thioethers using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution.
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains.
- Antiviral Activity : Investigations into its potential to inhibit viral replication are ongoing.
- Anticancer Potential : The compound has demonstrated significant inhibitory activity against various kinases involved in cancer progression. For example:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | NPM1-ALK | 0.25 |
| 2b | NPM1-ALK | 0.54 |
| 2c | cRAF | 0.78 |
| 2q | JAK3 | 0.46 |
These findings suggest that derivatives of this compound could be developed into effective cancer therapeutics .
Medicinal Chemistry
The compound is being explored for its therapeutic applications in drug development. Its unique structure allows for modifications that can lead to the creation of new drugs targeting specific diseases.
Material Science
In industrial applications, this compound is investigated for its potential in developing new materials with unique properties, such as conducting polymers and advanced coatings.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Biological Evaluation : A study highlighted the synthesis of several derivatives and their biological evaluations against cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
- Mechanistic Studies : Research on the mechanism of action revealed that the compound interacts with specific molecular targets, modulating enzyme activities and influencing cellular pathways .
Mechanism of Action
The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
*Inferred molecular weight based on structural analogy to .
Physicochemical Properties and Trends
- Lipophilicity: Ethoxy substituents () increase lipophilicity compared to methoxy. Phenylethanone () and chlorophenoxy () groups introduce polar-aromatic or halogen-based interactions.
- Molecular Weight : Ranges from 351.497 () to 464.02 (), with the target compound intermediate (~413.59).
Biological Activity
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a methoxy group and a fused dithiolo ring system, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H23N1O2S3 |
| Molecular Weight | 365.52 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the dithiolo ring enhances its binding affinity to enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several kinases, which are crucial in cancer progression and inflammation.
- Antioxidant Activity : The methoxy group contributes to its free radical scavenging ability, providing potential protective effects against oxidative stress.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For example:
- A study identified several derivatives with significant inhibitory effects on kinases associated with cancer cell proliferation. Compounds demonstrated IC50 values ranging from 0.25 μM to 0.78 μM against various human kinases, indicating strong antitumor activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
- Results : Moderate to strong activity was observed against Salmonella typhi, with effectiveness surpassing standard antibiotics like ampicillin and streptomycin .
Anti-inflammatory Effects
In vitro studies have suggested that the compound possesses anti-inflammatory properties comparable to established anti-inflammatory drugs:
- Mechanism : It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of this compound involved screening against various cancer cell lines. The results indicated that compounds derived from the quinoline structure exhibited significant cytotoxic effects with an IC50 value as low as 0.36 μM for JAK3 inhibition .
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties, derivatives were tested against multiple bacterial strains. The findings revealed that certain compounds exhibited a higher efficacy than conventional antibiotics, particularly in inhibiting Bacillus subtilis growth .
Q & A
Q. What are the optimal synthetic routes for preparing the compound with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted quinoline precursors followed by functionalization. A reflux setup in ethanol or THF with stoichiometric reagents (e.g., LiAlH₄ for reduction steps) is recommended . Purification via recrystallization using DMF-EtOH (1:1) mixtures improves yield and purity . For thioxo-group incorporation, thiourea or Lawesson’s reagent under inert conditions may be employed, with reaction progress monitored via TLC.
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve complex splitting patterns in the quinoline and dithiolo moieties .
- X-ray Crystallography : Single-crystal diffraction confirms stereochemistry and hydrogen-bonding networks, requiring slow evaporation from acetone/hexane mixtures .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities and verify molecular ion peaks .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions, diluted in PBS or cell culture media (≤1% DMSO). For hydrophobic domains, β-cyclodextrin inclusion complexes enhance aqueous solubility .
- Stability Studies : Conduct accelerated degradation tests under varied pH (2–9), UV light, and temperatures (4–40°C). Monitor via HPLC to identify degradation products (e.g., oxidation of methoxy groups) .
Q. What are common synthetic impurities, and how are they controlled?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., quinoline intermediates) and over-oxidized sulfur species. Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for separation .
- Quality Control : Limit impurities to <0.15% via ICP-MS for sulfur content and USP guidelines for residual solvents .
Advanced Research Questions
Q. How to design experiments evaluating environmental persistence and ecotoxicity?
Methodological Answer:
- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify half-life via LC-MS/MS and model partitioning coefficients (log Kow) .
- Ecotoxicology : Acute toxicity assays with Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) at 0.1–10 mg/L concentrations. Include positive controls (e.g., reference toxicants) .
Q. What computational strategies predict reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with PDB targets (e.g., cytochrome P450 enzymes) to map binding affinities. Validate with MD simulations (GROMACS) .
- QSAR Modeling : Train models on PubChem BioAssay data (e.g., IC₅₀ values) using MOE or Schrödinger Suite. Prioritize descriptors like polar surface area and H-bond acceptors .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies, applying Cochrane risk-of-bias tools. Stratify by assay type (e.g., cell-free vs. cell-based) and normalize dose metrics .
- Experimental Replication : Use randomized block designs with split-plot arrangements (e.g., varying cell lines and exposure times) to isolate confounding variables .
Q. What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction rates with biological thiols (e.g., glutathione). Compare to control compounds lacking the dithiolo group .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracking metabolic pathways via NMR or mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
